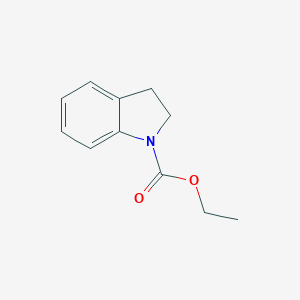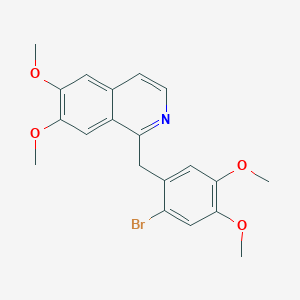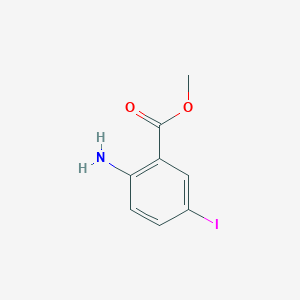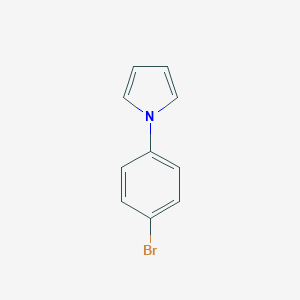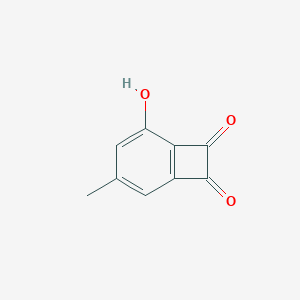
2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione, also known as maleic anhydride is an organic compound with the chemical formula C4H2O3. It is a cyclic anhydride of maleic acid and is widely used in the chemical industry as a precursor to various chemicals.2.0)octa-1,3,5-triene-7,8-dione.
作用机制
Maleic anhydride reacts with various compounds such as alcohols, amines, and thiols to form 2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione acid derivatives. The reaction takes place through the addition of the nucleophile to the carbonyl group of 2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione anhydride, followed by the elimination of water to form the 2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione acid derivative. Maleic anhydride is also used as a dienophile in the Diels-Alder reaction, which is a powerful tool for the synthesis of complex organic compounds.
Biochemical and Physiological Effects:
Maleic anhydride has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in various cell lines. Maleic anhydride has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. Maleic anhydride has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
Maleic anhydride has various advantages and limitations for lab experiments. It is a relatively cheap and readily available compound, making it a popular choice for chemical synthesis. However, 2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione anhydride is highly reactive and can be dangerous to handle. It is also highly corrosive and can cause damage to laboratory equipment. Maleic anhydride is also highly volatile and can be difficult to store.
未来方向
There are various future directions for the research and development of 2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione anhydride. One potential direction is the development of new methods for the synthesis of 2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione anhydride that are more efficient and environmentally friendly. Another potential direction is the development of new applications for 2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione anhydride in the production of pharmaceuticals and other high-value chemicals. Maleic anhydride also has potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of new materials. Additionally, further research is needed to elucidate the mechanism of action of 2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione anhydride and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione anhydride is an important compound in the chemical industry with various applications in scientific research. It is used as a precursor to various chemicals and has potential applications in the production of pharmaceuticals and other high-value chemicals. Maleic anhydride has various advantages and limitations for lab experiments and has potential applications in the field of nanotechnology. Further research is needed to elucidate the mechanism of action of 2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione anhydride and its potential applications in the treatment of various diseases.
合成方法
The most common method for synthesizing 2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione anhydride is by the oxidation of benzene or n-butane using a vanadium pentoxide catalyst. The reaction takes place at high temperatures ranging from 350-400°C and high pressures ranging from 1-2 atm. The yield of the reaction is approximately 50-60%.
科学研究应用
Maleic anhydride has various applications in scientific research. It is used as a precursor to various chemicals such as fumaric acid, tetrahydrofuran, and gamma-butyrolactone. It is also used in the production of unsaturated polyester resins, which are widely used in the production of plastics, paints, and adhesives. Maleic anhydride is also used in the production of agricultural chemicals such as herbicides and insecticides.
属性
CAS 编号 |
82431-23-0 |
|---|---|
产品名称 |
2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione |
分子式 |
C9H6O3 |
分子量 |
162.14 g/mol |
IUPAC 名称 |
2-hydroxy-4-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione |
InChI |
InChI=1S/C9H6O3/c1-4-2-5-7(6(10)3-4)9(12)8(5)11/h2-3,10H,1H3 |
InChI 键 |
GSRMOOXOENXWTH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C2=O |
规范 SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C2=O |
其他 CAS 编号 |
82431-23-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)
![4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B184759.png)
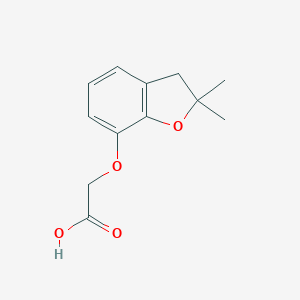
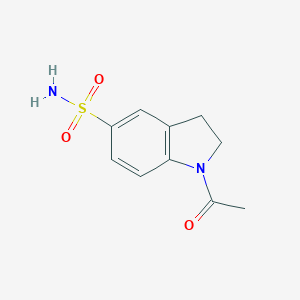

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)

